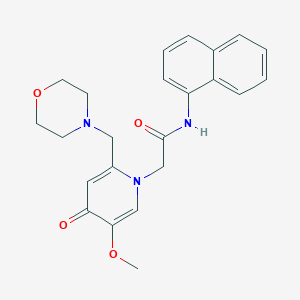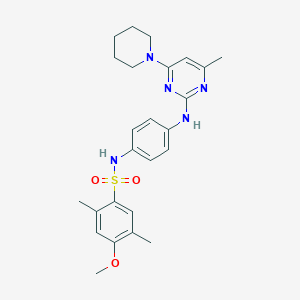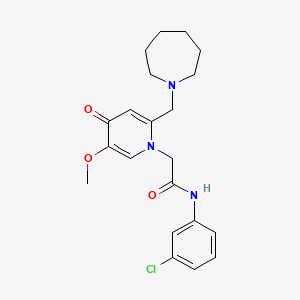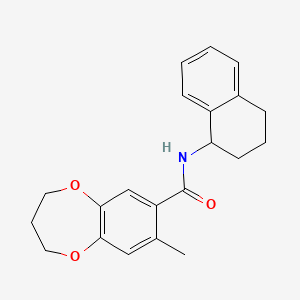![molecular formula C25H22ClN5O2S B11240704 5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11240704.png)
5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a phenylpiperazine moiety, a furan ring, and a triazolothiazole core
準備方法
The synthesis of 5-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazolothiazole Core: This step involves the cyclization of appropriate precursors to form the triazolothiazole ring system.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction with the triazolothiazole core.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and an aromatic compound.
Incorporation of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, typically using a chlorinated aromatic compound as the starting material.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
5-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The furan and triazolothiazole rings can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
科学的研究の応用
Medicinal Chemistry: Due to its complex structure and functional groups, it can be explored as a lead compound for the development of new drugs, particularly in the fields of oncology, neurology, and infectious diseases.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Chemical Biology: It can serve as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique properties may also find applications in the development of new materials or as intermediates in the synthesis of other complex molecules.
作用機序
The mechanism of action of 5-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, which could contribute to its pharmacological effects. The triazolothiazole core may also play a role in modulating the compound’s activity by interacting with specific biological pathways.
類似化合物との比較
Similar compounds to 5-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL include other triazolothiazole derivatives and phenylpiperazine-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar triazole core and phenylpiperazine moiety but differs in the substituents on the aromatic rings.
Indole Derivatives: Indole derivatives, such as indole-3-acetic acid, share some structural features with the furan ring and have diverse biological activities.
特性
分子式 |
C25H22ClN5O2S |
|---|---|
分子量 |
492.0 g/mol |
IUPAC名 |
5-[(3-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
InChI |
InChI=1S/C25H22ClN5O2S/c26-18-7-4-6-17(16-18)21(30-13-11-29(12-14-30)19-8-2-1-3-9-19)22-24(32)31-25(34-22)27-23(28-31)20-10-5-15-33-20/h1-10,15-16,21,32H,11-14H2 |
InChIキー |
XCLTXICPCUDXAY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC(=CC=C3)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11240635.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11240636.png)


![4-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine](/img/structure/B11240649.png)

![N-(2,4-dimethoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11240664.png)




![N-(2-methoxybenzyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11240698.png)
![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11240702.png)
![1,1'-[6-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11240710.png)
